molecular formula C13H10N4O2 B11996697 N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide

N'-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11996697
M. Wt: 254.24 g/mol
InChI Key: KJXUEPQGCHYEIG-FRKPEAEDSA-N
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Description

N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to a furan ring through a hydrazone linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-furylmethylidene and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general steps are as follows:

    Preparation of 2-furylmethylidene: This intermediate can be synthesized by reacting furfural with an appropriate amine under acidic conditions.

    Condensation Reaction: The 2-furylmethylidene is then reacted with 1H-benzimidazole-6-carbohydrazide in the presence of a catalyst, often an acid like hydrochloric acid, to form the desired hydrazone linkage.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Acidic catalysts like hydrochloric acid (HCl) for condensation reactions.

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted benzimidazoles depending on the electrophile used.

Scientific Research Applications

N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide has found applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide is primarily attributed to its ability to interact with biomolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide can be compared with other benzimidazole derivatives and hydrazone compounds:

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents, share the benzimidazole core but differ in their side chains and specific biological activities.

    Hydrazone Compounds: Similar hydrazone compounds include isoniazid hydrazones, which are used in tuberculosis treatment. These compounds also feature the hydrazone linkage but have different aromatic systems and functional groups.

The uniqueness of N’-[(E)-2-furylmethylidene]-1H-benzimidazole-6-carbohydrazide lies in its combined structural features of the furan ring, benzimidazole core, and hydrazone linkage, which collectively contribute to its diverse chemical reactivity and broad spectrum of applications.

Properties

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C13H10N4O2/c18-13(17-16-7-10-2-1-5-19-10)9-3-4-11-12(6-9)15-8-14-11/h1-8H,(H,14,15)(H,17,18)/b16-7+

InChI Key

KJXUEPQGCHYEIG-FRKPEAEDSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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